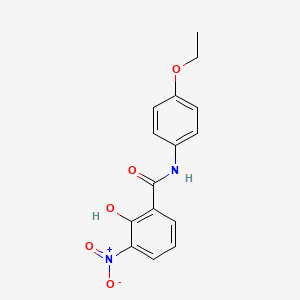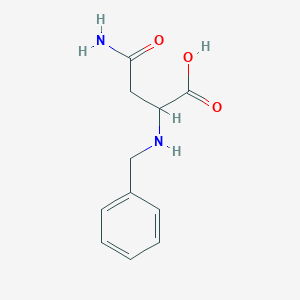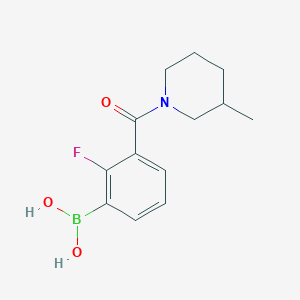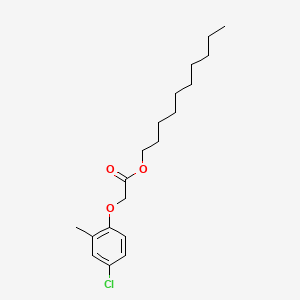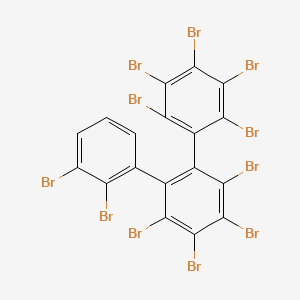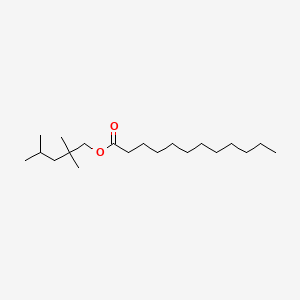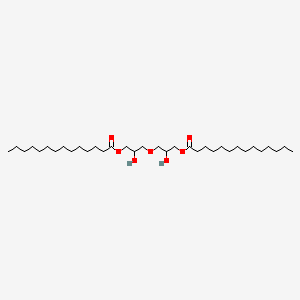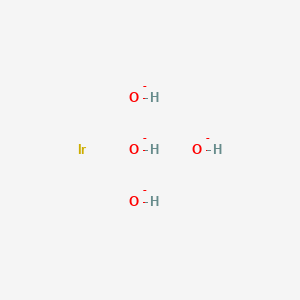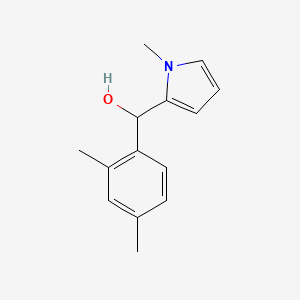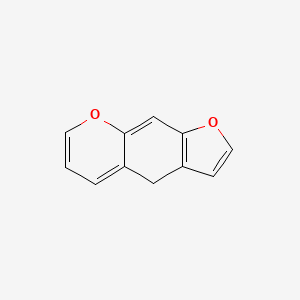
4H-Furo(3,2-g)(1)benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Furo(3,2-g)(1)benzopyran is a heterocyclic compound that belongs to the class of furobenzopyrans. These compounds are known for their unique structural features and diverse biological activities. The structure of this compound consists of a furan ring fused to a benzopyran moiety, which imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Furo(3,2-g)(1)benzopyran can be achieved through various synthetic routes. One efficient method involves a three-component approach using aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide. This reaction is catalyzed by SiO2 nanoparticles under solvent-free conditions, making it environmentally friendly . The reaction proceeds rapidly with high yields and does not require extensive workup procedures or chromatographic separations.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of scalable and cost-effective catalysts, such as SiO2 nanoparticles, is crucial for industrial applications. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Furo(3,2-g)(1)benzopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furobenzopyran-4-one derivatives, while reduction can produce dihydrofurobenzopyran compounds.
Applications De Recherche Scientifique
4H-Furo(3,2-g)(1)benzopyran has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, this compound is studied for potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4H-Furo(3,2-g)(1)benzopyran involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
Comparaison Avec Des Composés Similaires
4H-Furo(3,2-g)(1)benzopyran can be compared with other similar compounds, such as:
Coumarins: These compounds also contain a benzopyran moiety but differ in their biological activities and chemical properties.
Benzofurans: Similar to furobenzopyrans, benzofurans have a furan ring fused to a benzene ring, but they lack the additional pyran ring.
Furochromones: These compounds have a furan ring fused to a chromone moiety and exhibit different pharmacological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activities compared to its analogs .
Propriétés
Numéro CAS |
326-21-6 |
|---|---|
Formule moléculaire |
C11H8O2 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
4H-furo[3,2-g]chromene |
InChI |
InChI=1S/C11H8O2/c1-2-8-6-9-3-5-13-11(9)7-10(8)12-4-1/h1-5,7H,6H2 |
Clé InChI |
ACUFKZVUZHDHMM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C3C1=CC=CO3)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


